5-Cyclopropoxy-6-(methylamino)picolinamide
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Overview
Description
5-Cyclopropoxy-6-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a picolinamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinamide typically involves multiple steps. One common method includes the reaction of 5-cyclopropoxy-2-chloropyridine with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(methylamino)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
5-Cyclopropoxy-6-(methylamino)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A simpler analog with similar biological activities.
Cyclopropoxy derivatives: Compounds with similar structural motifs but different functional groups.
Methylamino derivatives: Compounds with a methylamino group attached to different backbones.
Uniqueness
5-Cyclopropoxy-6-(methylamino)picolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides rigidity to the molecule, while the methylamino group enhances its reactivity and potential for forming hydrogen bonds .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10-8(15-6-2-3-6)5-4-7(13-10)9(11)14/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
SZUXRFHQQLXXNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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